2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
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Overview
Description
2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound is characterized by the presence of a 1,3,4-oxadiazole ring substituted with 4-bromophenyl and 4-fluorophenyl groups
Preparation Methods
The synthesis of 2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common synthetic route includes the reaction of 4-bromobenzohydrazide with 4-fluorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole has found applications in various scientific research fields:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with biological targets effectively.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific enzymes or receptors, leading to the inhibition of microbial growth or cancer cell proliferation. The molecular targets and pathways involved are subject to ongoing research and may include interactions with DNA, proteins, or cellular membranes.
Comparison with Similar Compounds
Similar compounds to 2-(4-Bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole include other substituted oxadiazoles, such as 2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole and 2-(4-Nitrophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole These compounds share the oxadiazole core but differ in their substituents, which can significantly impact their chemical reactivity and biological activity
Properties
CAS No. |
918476-29-6 |
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Molecular Formula |
C14H8BrFN2O |
Molecular Weight |
319.13 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H8BrFN2O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H |
InChI Key |
LNHMBNLSLZWJSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Br)F |
Origin of Product |
United States |
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